molecular formula C14H15N7S B14148260 N''-{4-[2-(Benzylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine CAS No. 88724-02-1

N''-{4-[2-(Benzylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine

Cat. No.: B14148260
CAS No.: 88724-02-1
M. Wt: 313.38 g/mol
InChI Key: SIAGJJQVIOZVBK-UHFFFAOYSA-N
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Description

N’'-{4-[2-(Benzylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine is a complex organic compound that features a unique structure combining benzylamine, imidazole, thiazole, and guanidine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-{4-[2-(Benzylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine typically involves multi-step reactions The process begins with the preparation of the benzylamine derivative, followed by the formation of the imidazole and thiazole ringsCommon reagents used in these reactions include benzylamine, imidazole, thiazole, and guanidine precursors, along with various catalysts and solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’'-{4-[2-(Benzylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

N’'-{4-[2-(Benzylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N’'-{4-[2-(Benzylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzylamine derivatives, imidazole-containing compounds, and thiazole-based molecules. Examples include:

Uniqueness

N’'-{4-[2-(Benzylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine is unique due to its combination of benzylamine, imidazole, thiazole, and guanidine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for scientific research.

Properties

CAS No.

88724-02-1

Molecular Formula

C14H15N7S

Molecular Weight

313.38 g/mol

IUPAC Name

2-[4-[2-(benzylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl]guanidine

InChI

InChI=1S/C14H15N7S/c15-12(16)21-14-20-11(8-22-14)10-7-18-13(19-10)17-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,17,18,19)(H4,15,16,20,21)

InChI Key

SIAGJJQVIOZVBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=C(N2)C3=CSC(=N3)N=C(N)N

Origin of Product

United States

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